3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC9611696
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one -](/images/structure/VC9611696.png)
Specification
Molecular Formula | C21H21FN4O2 |
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Molecular Weight | 380.4 g/mol |
IUPAC Name | 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Standard InChI | InChI=1S/C21H21FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)9-10-26-15-23-19-4-2-1-3-18(19)21(26)28/h1-8,15H,9-14H2 |
Standard InChI Key | OZZQRJSSPALMIL-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The quinazolinone scaffold forms the central framework of this compound, featuring a bicyclic structure with a ketone group at position 4. Attached to the nitrogen at position 3 is a propyl chain terminating in a piperazine ring. The piperazine moiety is further substituted with a 4-fluorophenyl group, introducing both aromatic and electronegative characteristics.
Key structural features include:
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Quinazolinone Core: Contributes planar aromaticity and hydrogen-bonding capacity via the ketone oxygen.
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Piperazine Linker: Enhances solubility and provides a flexible spacer for target interactions.
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4-Fluorophenyl Group: Modulates electronic properties and influences binding affinity through hydrophobic and dipolar interactions.
Table 1: Molecular Properties of 3-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one and Related Analogs
Spectroscopic and Computational Characterization
While experimental spectral data for the exact compound is unavailable, analogs suggest diagnostic peaks in NMR and IR spectra. For example:
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1H NMR: Aromatic protons of the quinazolinone core resonate at δ 7.5–8.5 ppm, while the piperazine protons appear as multiplets near δ 2.5–3.5 ppm.
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IR: Stretching vibrations for the carbonyl group (C=O) are observed at ~1680 cm⁻¹, and C-F bonds near 1100 cm⁻¹.
Computational models predict moderate lipophilicity (cLogP ~2.8) and polar surface area (~75 Ų), indicating potential blood-brain barrier permeability.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically involves sequential coupling reactions:
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Quinazolinone Core Preparation: Anthranilic acid derivatives undergo cyclization with formamide or urea under acidic conditions to form the quinazolinone ring.
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Piperazine Functionalization: 4-Fluorophenylpiperazine is synthesized via nucleophilic aromatic substitution of fluorobenzene with piperazine under catalytic conditions.
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Propyl Spacer Installation: A Michael addition or alkylation reaction links the quinazolinone nitrogen to the piperazine via a keto-propyl chain.
Critical Reaction Parameters:
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Temperature: Controlled heating (80–100°C) prevents decomposition of thermally labile intermediates.
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Catalysts: Palladium-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Yield Optimization Challenges
Initial yields for the sulfonated analog were reported at 35–40%, limited by:
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Steric hindrance during piperazine coupling.
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Competing side reactions at the quinazolinone ketone.
Optimization strategies include: -
Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours, improving yield to 55%.
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Protecting Groups: Temporarily shielding the ketone with tert-butyldimethylsilyl (TBDMS) groups minimizes unwanted nucleophilic attacks.
Comparative Analysis with Structural Analogs
Impact of Sulfonyl vs. Phenyl Substitutions
The sulfonated analog’s additional sulfonyl group:
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Increases molecular weight by 48.1 g/mol.
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Enhances hydrogen-bonding capacity, improving solubility (logS = -3.2 vs. -4.1 for the non-sulfonated compound).
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Reduces CNS penetration due to higher polar surface area (90 Ų vs. 75 Ų).
Trifluoromethyl Analog’s Pharmacokinetics
The trifluoromethyl derivative :
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Exhibits longer half-life (t1/2 = 8.2 h vs. 4.5 h) due to metabolic stability from the CF3 group.
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Shows 10-fold higher affinity for dopamine D3 receptors (Ki = 15 nM), highlighting substituent-dependent target selectivity .
Applications in Medicinal Chemistry and Future Directions
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping the ketone with a bioisostere like a thiazolidinedione could enhance metabolic stability.
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Prodrug Design: Esterification of the propyl chain’s ketone may improve oral bioavailability.
Unmet Challenges and Research Gaps
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Toxicity Profiles: Hepatotoxicity risks (elevated ALT at 50 mg/kg in rats) necessitate structural refinements.
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Crystallography Studies: X-ray diffraction data are needed to resolve binding modes at atomic resolution.
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